molecular formula C16H22N4O2S B5725613 N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5725613
M. Wt: 334.4 g/mol
InChI Key: BQPJDQRAMIBTQP-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of a furan ring, a triazole ring, and a cycloheptyl group

Preparation Methods

The synthesis of N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the cycloheptyl group.

    Synthesis of Furan Intermediate: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.

    Synthesis of Triazole Intermediate: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Coupling Reaction: The furan and triazole intermediates are coupled using a sulfanyl linkage, often facilitated by a thiol reagent under basic conditions.

    Introduction of Cycloheptyl Group:

Chemical Reactions Analysis

N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles under catalytic hydrogenation conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The furan and triazole rings can interact with enzyme active sites, potentially inhibiting their activity. The cycloheptyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar compounds to N-cycloheptyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:

    N-cycloheptyl-2-{[5-(furan-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound differs by the presence of an ethyl group instead of a methyl group on the triazole ring.

    N-cycloheptyl-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This variant has a phenyl group on the triazole ring, which can affect its biological activity and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-cycloheptyl-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-20-15(13-9-6-10-22-13)18-19-16(20)23-11-14(21)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8,11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPJDQRAMIBTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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